molecular formula C11H16N2O3S B12450828 Tert-butyl 5-propionylthiazol-2-ylcarbamate

Tert-butyl 5-propionylthiazol-2-ylcarbamate

Cat. No.: B12450828
M. Wt: 256.32 g/mol
InChI Key: LATQVLYVJAJUKC-UHFFFAOYSA-N
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Description

TERT-BUTYL N-(5-PROPANOYL-1,3-THIAZOL-2-YL)CARBAMATE is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique structure, which includes a thiazole ring, a propanoyl group, and a tert-butyl carbamate moiety. It is commonly used in pharmaceutical testing and as a building block in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-(5-PROPANOYL-1,3-THIAZOL-2-YL)CARBAMATE typically involves the reaction of a thiazole derivative with a tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be coupled with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, ensuring the compound meets the necessary standards for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-(5-PROPANOYL-1,3-THIAZOL-2-YL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the propanoyl group may produce the corresponding alcohol.

Scientific Research Applications

TERT-BUTYL N-(5-PROPANOYL-1,3-THIAZOL-2-YL)CARBAMATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL N-(5-PROPANOYL-1,3-THIAZOL-2-YL)CARBAMATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL N-(5-PROPANOYL-1,3-THIAZOL-2-YL)CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

tert-butyl N-(5-propanoyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C11H16N2O3S/c1-5-7(14)8-6-12-9(17-8)13-10(15)16-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)

InChI Key

LATQVLYVJAJUKC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(S1)NC(=O)OC(C)(C)C

Origin of Product

United States

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